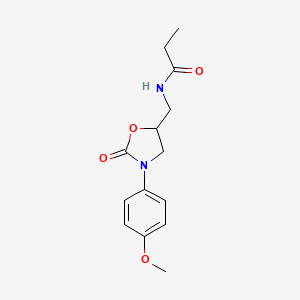

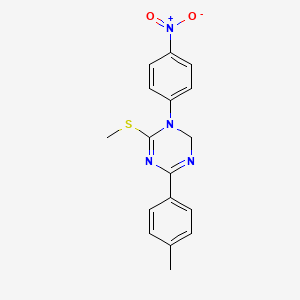

![molecular formula C17H19N3O4S B2723957 N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1005308-46-2](/img/structure/B2723957.png)

N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The compound is synthesized through a series of chemical reactions. Initially, substituted 2-amino benzothiazoles react with N-phenyl anthranilic acid, yielding intermediate compounds. These intermediates are further treated with either 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to obtain the final derivatives . The purity of the synthesized compounds is verified through C, H, and N analysis, and their structures are confirmed using IR, 1H, 13C NMR, and mass spectral data.

科学的研究の応用

Antibacterial and Antimicrobial Applications

Compounds related to N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide have shown promising antibacterial activity. For instance, a study by Palkar et al. (2017) synthesized novel analogs demonstrating significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations. Their research provides insights into the potential of these compounds in addressing bacterial infections without harming mammalian cells (Palkar et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives, including those similar to the compound , have been investigated for their corrosion inhibiting effects. Hu et al. (2016) studied two benzothiazole derivatives that exhibited exceptional corrosion inhibition efficiency for steel in acidic conditions, surpassing previously reported inhibitors from the benzothiazole family. These findings suggest the compound's derivatives could be valuable in protecting industrial materials against corrosion (Hu et al., 2016).

Synthesis and Chemical Properties

Research by Boeini and Najafabadi (2009) focused on the efficient synthesis of benzazoles in aqueous media, utilizing thioamidinium salts. While not directly mentioning this compound, this study highlights the broader chemical context and methodologies that could be applicable to synthesizing and studying such compounds (Boeini & Najafabadi, 2009).

Photoreactive Properties

The photoreactions of benzimidazole derivatives, including those structurally related to the compound of interest, have been explored. Mahran et al. (1983) investigated the photooxidation of thiabendazole, yielding several products through photolysis, demonstrating the compound's reactive properties under light exposure. This study might shed light on the photochemical behavior of similar compounds (Mahran et al., 1983).

将来の方向性

: Jyothi, M., Ranganatha, V. L., Khamees, H. A., Khadri, M. J. N., & Khanum, S. A. (2023). Design, synthesis, characterization and analysis of anti-inflammatory properties of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives through in vitro and in silico approach. Journal of the Iranian Chemical Society, 20(3), 861–873. Link

特性

IUPAC Name |

N-[4-[2-(butylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-2-3-6-18-15(21)8-12-9-25-17(19-12)20-16(22)11-4-5-13-14(7-11)24-10-23-13/h4-5,7,9H,2-3,6,8,10H2,1H3,(H,18,21)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZVSTIVSWWKQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

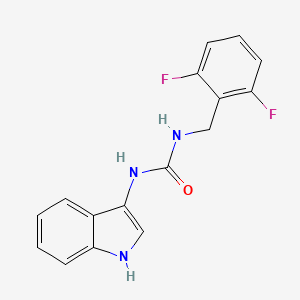

![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one](/img/structure/B2723874.png)

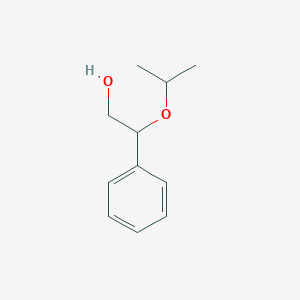

![N-(3-chlorophenyl)-2-oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2723886.png)

![1-[3-(1H-1,2,3-Benzotriazol-1-yl)-1,3-bis(benzyloxy)propyl]-1H-1,2,3-benzotriazole](/img/structure/B2723889.png)

![N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide](/img/structure/B2723890.png)

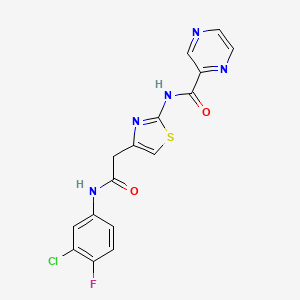

![ethyl (1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)carbamate](/img/structure/B2723893.png)

![(4E)-4-[4-(dimethylamino)benzylidene]-1H-isochromene-1,3(4H)-dione](/img/structure/B2723894.png)